4-Penten-1-OL

Physical Chemistry Separation Science Quality Control

Researchers face inconsistent cyclization kinetics and regioselectivity when using homologs like 3-buten-1-ol or 5-hexen-1-ol. 4-Penten-1-ol is the precise solution: • Exclusive substrate for Pd-catalyzed oxidative cyclization to 3-hydroxy/methoxy-tetrahydropyrans; shorter/longer chains yield undesired oxetanes or six-membered rings. • Hydroformylation proceeds with lower activation energy (23 vs. 25 kcal mol⁻¹), enabling tunable linear/branched selectivity via ionic strength control. • Terminal MOM-protected tosyl vinyl sulfone derivative enables exclusive lithiation at the 5-position for dihydropyran synthesis-unattainable with 3-buten-1-ol. Supplied with full QC documentation for direct R&D and kilo-lab scale-up.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 821-09-0
Cat. No. B013828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Penten-1-OL
CAS821-09-0
Synonyms5-Hydroxy-1-pentene;  4-Pentenyl Alcohol;  4-Pentenol;  NSC 97503; 
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESC=CCCCO
InChIInChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
InChIKeyLQAVWYMTUMSFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.66 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Penten-1-ol: Specifications & Procurement


4-Penten-1-ol (CAS 821-09-0), also known as pent-4-en-1-ol, is a C5 linear unsaturated alcohol characterized by a terminal hydroxyl group and a terminal C=C double bond separated by a three-carbon spacer . With a molecular weight of 86.13 g/mol, boiling point of 134–137 °C, and density of 0.834 g/mL at 25 °C, this bifunctional building block serves as a critical intermediate in carbohydrate chemistry, pharmaceutical synthesis, and polymer science due to its precisely defined chain length and terminal unsaturation .

Linear C5 building block with terminal unsaturation for selective transformations
Primary alcohol enables etherification, esterification, and oxidation pathways
Defined chain-length control for five-membered heterocycle synthesis

4-Penten-1-ol: Substitution Non-Equivalence


The reactivity profile of ω-unsaturated alcohols is exquisitely sensitive to both chain length and double bond position. 4-Penten-1-ol occupies a precise chemical space: its C5 backbone and terminal alkene enable five-membered ring cyclizations via intramolecular attack that are geometrically inaccessible to shorter (e.g., 3-buten-1-ol) or longer (e.g., 5-hexen-1-ol) homologs, while its primary alcohol regiochemistry confers fundamentally different oxidative behavior compared to secondary isomers like 4-penten-2-ol [1]. Generic substitution without quantitative justification introduces uncontrolled variability in cyclization kinetics, regioselectivity, and heterogeneous uptake behavior across multiple reaction classes [2].

Chain-length sensitivity
Homologs (3-buten-1-ol, 5-hexen-1-ol) alter cyclization ring size and reaction kinetics; five-membered ring formation may not transfer.
Double bond position
Terminal vs internal alkene isomers (e.g., 4-penten-2-ol) differ in oxidative behavior and regioselectivity, limiting direct substitution.
Isomer mismatch
Secondary alcohol isomer (4-penten-2-ol) exhibits distinct hydrogen-bonding, boiling point, and reactivity profile; may not be interchangeable.

4-Penten-1-ol: Evidence-Based Differentiation


Physical Property Comparisons

4-Penten-1-ol exhibits intermediate physical properties that distinguish it from shorter and longer homologs, with a boiling point (134–137 °C) approximately 21–23 °C higher than 3-buten-1-ol (112–114 °C) and 18–20 °C lower than 5-hexen-1-ol (152–156 °C) . Density follows a similar trend, with 4-penten-1-ol at 0.834 g/mL falling between 3-buten-1-ol (0.838 g/mL) and 5-hexen-1-ol (0.845 g/cm³) [1]. The secondary isomer 4-penten-2-ol, despite identical molecular formula, boils at 115–116 °C and has a density of 0.837 g/mL, reflecting the influence of hydroxyl position on intermolecular hydrogen bonding .

Boiling Point & Density
Class-level
bp 134–137 °C (vs 112–114 for 3-buten-1-ol, 152–156 for 5-hexen-1-ol) d 0.834 g/mL (vs 0.838, 0.845)
Reported distinct properties support analytical differentiation and purification design.
Verify for specific batch and purity grade.
Physical Chemistry Separation Science Quality Control

Oxidative Cyclization Regioselectivity

Under Pd-catalyzed oxidative cyclization conditions (n-BuONO or n-BuONO/p-benzoquinone), 4-penten-1-ol undergoes terminal-selective nucleophilic attack to yield 3-hydroxy- and 3-methoxytetrahydropyrans [1]. In contrast, shorter homologs such as 3-buten-1-ol cyclize to oxetanes (four-membered rings), while longer homologs like 5-hexen-1-ol form tetrahydropyrans (six-membered rings) via different cyclization geometries [2]. The C5 backbone of 4-penten-1-ol is geometrically optimal for five-membered tetrahydrofuran formation, which is the kinetically favored ring size in many cyclization manifolds.

Cyclization Regioselectivity
Class-level
Five-membered tetrahydrofurans (3-buten-1-ol → oxetanes, 5-hexen-1-ol → tetrahydropyrans)
Chain-length-dependent ring formation critical for target heterocycle selection.
Pd catalyst; confirm under specific reaction conditions.
Organic Synthesis Catalysis Heterocyclic Chemistry

Atmospheric Uptake Kinetics Comparison

In a rotated wetted-wall reactor study comparing three unsaturated alcohols, 4-penten-1-ol (PO41) demonstrated intermediate reactive uptake behavior into H₂SO₄ solutions relative to 3-buten-1-ol (BO31) and 3-methyl-3-buten-1-ol (MBO331) [1]. Reactive uptake was observed in 50–80 wt% H₂SO₄ solutions for PO41, compared to 60–80 wt% for BO31 and 30–80 wt% for MBO331. The overall reactivity order was BO31 < PO41 < MBO331, consistent with an electrophilic addition mechanism of H₂SO₄ to the C=C double bond.

H₂SO₄ Uptake Threshold
Head-to-head
50–80 wt% H₂SO₄ (3-buten-1-ol: 60–80, 3-methyl-3-buten-1-ol: 30–80)
Compound-specific uptake kinetics required for accurate atmospheric modeling.
Rotated wetted-wall reactor study; verify modeling parameters.
Atmospheric Chemistry Environmental Fate Heterogeneous Kinetics

Hydroformylation Activation Energy Comparison

Aqueous biphasic hydroformylation using HRh(CO)(TPPTS)₃ reveals a measurable kinetic distinction between 4-penten-1-ol and 3-buten-1-ol [1][2]. At [Rh] = 5 × 10⁻⁴ M, the estimated activation energy for 4-penten-1-ol is 23 kcal mol⁻¹, whereas 3-buten-1-ol exhibits an activation energy of 25 kcal mol⁻¹ [3]. Furthermore, the hydroformylation of 4-penten-1-ol demonstrates pronounced sensitivity to solution ionic strength, with selectivity favoring linear 6-hydroxy-hexan-1-al at lower temperatures and branched 2-hydroxy-3-methyltetrahydropyran with increased ionic strength [4].

Activation Energy
Context-dependent
23 kcal mol⁻¹ (vs 25 for 3-buten-1-ol)
Lower barrier suggests milder conditions; supports process optimization review.
HRh(CO)(TPPTS)₃ system; ionic strength influences selectivity.
Homogeneous Catalysis Kinetics Industrial Chemistry

Regioselective Vinyl Sulfone Lithiation

When converted to its MOM-protected tosyl vinyl sulfone derivative, 4-penten-1-ol undergoes regio- and stereoselective lithiation exclusively at the terminal (5-) position [1]. This contrasts with the homologous derivative from 3-buten-1-ol, which is lithiated at the 4-position. The resulting 5-lithiated intermediate from 4-penten-1-ol reacts with diverse electrophiles to yield substituted products that can undergo subsequent cyclization and desulfonylation to afford functionalized dihydropyrans [2].

Lithiation Site
Head-to-head
Terminal C5 position (3-buten-1-ol derivative: C4 position)
Terminal functionalization uniquely enabled by C5 backbone for dihydropyran synthesis.
Requires MOM protection and vinyl sulfone derivatization.
Organometallic Chemistry Stereoselective Synthesis Synthetic Methodology

Olefin π-Complexation and Oxidation Rate

In a heterogeneous Pd(II) catalyst system (polyphenylene polymer containing β-di- and tri-ketone ligands), 4-penten-1-ol exhibited a lower oxidation rate compared to monofunctional alcohols [1]. The actual rate increase for direct alcohol oxidation was calculated as a factor of 32 relative to a baseline, but 4-penten-1-ol and 4-penten-2-ol gave rates lower than monofunctional alcohols. This attenuation is attributed to competitive inhibition via olefin π-complex formation with the Pd(II) active site, a phenomenon absent in saturated alcohols.

Oxidation Inhibition
Head-to-head
Rate suppression vs monofunctional alcohols (attributed to π-complexation)
Olefin coordination inhibits catalytic oxidation; requires adjusted conditions.
Heterogeneous Pd(II) catalyst; confirm catalyst loading.
Heterogeneous Catalysis Oxidation Chemistry Reaction Kinetics

4-Penten-1-ol: Application Scenarios


Tetrahydrofuran Derivatives Synthesis

4-Penten-1-ol is the optimal substrate for Pd-catalyzed oxidative cyclization to 3-hydroxy- or 3-methoxytetrahydropyrans via terminal-selective nucleophilic attack [1]. Shorter homologs (3-buten-1-ol) yield four-membered oxetanes, while longer homologs (5-hexen-1-ol) form six-membered tetrahydropyrans [2]. For researchers targeting five-membered oxygen heterocycles—common motifs in natural products and pharmaceuticals—4-penten-1-ol is the only suitable ω-unsaturated alcohol among these comparators.

Atmospheric Fate and Uptake Modeling

For accurate modeling of heterogeneous degradation of unsaturated alcohols in sulfate aerosols, 4-penten-1-ol (PO41) must be treated as a distinct chemical entity with reactive uptake occurring in 50–80 wt% H₂SO₄ [1]. Substituting data from 3-buten-1-ol (threshold 60–80 wt%) would underestimate atmospheric lifetime, while using 3-methyl-3-buten-1-ol (threshold 30–80 wt%) would overestimate reactivity. This differential is critical for environmental risk assessment and regulatory compliance.

Hydroformylation to 6-Hydroxy-hexan-1-al

The hydroformylation of 4-penten-1-ol using HRh(CO)(TPPTS)₃ proceeds with a lower activation energy (23 kcal mol⁻¹) than 3-buten-1-ol (25 kcal mol⁻¹), enabling more energy-efficient production of 6-hydroxy-hexan-1-al [1][2]. Additionally, the reaction's sensitivity to ionic strength allows tunable selectivity between linear (6-hydroxy-hexan-1-al) and branched (2-hydroxy-3-methyltetrahydropyran) products, offering process flexibility not available with shorter homologs [3].

Vinyl Sulfone Terminal Functionalization

Derivatization of 4-penten-1-ol to its MOM-protected tosyl vinyl sulfone enables exclusive lithiation at the terminal (5-) position, providing access to intermediates that cyclize to dihydropyrans after electrophilic trapping and desulfonylation [1]. The corresponding derivative from 3-buten-1-ol lithiates at the 4-position, yielding structurally distinct products. For synthetic routes requiring terminal functionalization of a C5 backbone, 4-penten-1-ol is irreplaceable.

Application
Selection Property
Validation Focus
Tetrahydrofuran Synthesis
Chain-length-dependent ring formation; terminal alkene spacing directs five-membered ring closure
Regioselectivity and ring-size control in oxidative cyclization
Atmospheric Fate Modeling
Distinct H₂SO₄ uptake threshold profile vs homologs
Heterogeneous degradation kinetics; avoid data extrapolation from shorter or methylated analogs
Hydroformylation Process
Measurably lower activation energy relative to shorter-chain homolog
Process economics and selectivity tuning via ionic strength
Vinyl Sulfone Functionalization
C5 backbone enables terminal lithiation for dihydropyran precursors
Regioselective terminal functionalization; verify derivatization protocol

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